2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, an acetohydrazide moiety, and a hydroxyphenylmethylidene group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to acetohydrazide: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: Finally, the acetohydrazide is condensed with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Shares the phenoxy and dimethyl groups but lacks the acetohydrazide and hydroxyphenylmethylidene moieties.
2-(2,6-dimethylphenoxy)ethanol: Similar phenoxy structure but with an ethanol group instead of acetohydrazide.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities not found in its simpler analogs.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-6-13(2)17(12)22-11-16(21)19-18-10-14-7-4-8-15(20)9-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
YEWGGFDIRBBFPT-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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